molecular formula C17H27N5O2 B3890986 N~1~,N~1~-dimethyl-N~3~-{2-[(4-methylpyridin-2-yl)amino]ethyl}piperidine-1,3-dicarboxamide

N~1~,N~1~-dimethyl-N~3~-{2-[(4-methylpyridin-2-yl)amino]ethyl}piperidine-1,3-dicarboxamide

Cat. No.: B3890986
M. Wt: 333.4 g/mol
InChI Key: DHRFKNXBZVABBI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance (such as color and state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize a compound. This can include the starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include reactions with various reagents, changes in conditions (such as temperature or pH), and the formation of products .


Physical and Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can also include reactivity with other substances and stability under various conditions .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules to exert its effects. This is particularly relevant for drugs, which can have mechanisms of action involving binding to specific proteins or other biological targets .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is often summarized in a material safety data sheet (MSDS) .

Properties

IUPAC Name

1-N,1-N-dimethyl-3-N-[2-[(4-methylpyridin-2-yl)amino]ethyl]piperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-13-6-7-18-15(11-13)19-8-9-20-16(23)14-5-4-10-22(12-14)17(24)21(2)3/h6-7,11,14H,4-5,8-10,12H2,1-3H3,(H,18,19)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRFKNXBZVABBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCCNC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~,N~1~-dimethyl-N~3~-{2-[(4-methylpyridin-2-yl)amino]ethyl}piperidine-1,3-dicarboxamide
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N~1~,N~1~-dimethyl-N~3~-{2-[(4-methylpyridin-2-yl)amino]ethyl}piperidine-1,3-dicarboxamide
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N~1~,N~1~-dimethyl-N~3~-{2-[(4-methylpyridin-2-yl)amino]ethyl}piperidine-1,3-dicarboxamide
Reactant of Route 4
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N~1~,N~1~-dimethyl-N~3~-{2-[(4-methylpyridin-2-yl)amino]ethyl}piperidine-1,3-dicarboxamide
Reactant of Route 5
N~1~,N~1~-dimethyl-N~3~-{2-[(4-methylpyridin-2-yl)amino]ethyl}piperidine-1,3-dicarboxamide
Reactant of Route 6
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N~1~,N~1~-dimethyl-N~3~-{2-[(4-methylpyridin-2-yl)amino]ethyl}piperidine-1,3-dicarboxamide

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